Benzaldehyde, 3,5-dibromo-2,4-dihydroxy-, 2-benzothiazolylhydrazone
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Overview
Description
4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2,6-DIBROMOBENZENE-1,3-DIOL is a complex organic compound that features a benzothiazole moiety linked to a dibromobenzene diol structure
Preparation Methods
The synthesis of 4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2,6-DIBROMOBENZENE-1,3-DIOL typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic routes include:
Chemical Reactions Analysis
4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2,6-DIBROMOBENZENE-1,3-DIOL undergoes various chemical reactions, including:
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit specific enzymes in Mycobacterium tuberculosis.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices.
Biological Studies: It is used in studies exploring enzyme inhibition and protein-ligand interactions, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2,6-DIBROMOBENZENE-1,3-DIOL involves its interaction with specific molecular targets. In medicinal applications, it inhibits enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways in pathogens, leading to their death .
Comparison with Similar Compounds
Compared to other benzothiazole derivatives, 4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2,6-DIBROMOBENZENE-1,3-DIOL stands out due to its dibromobenzene diol structure, which imparts unique electronic and steric properties. Similar compounds include:
4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]BENZENE-1,2-DIOL: Lacks the bromine atoms, resulting in different reactivity and applications.
4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENOL:
Properties
Molecular Formula |
C14H9Br2N3O2S |
---|---|
Molecular Weight |
443.1 g/mol |
IUPAC Name |
4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2,6-dibromobenzene-1,3-diol |
InChI |
InChI=1S/C14H9Br2N3O2S/c15-8-5-7(12(20)11(16)13(8)21)6-17-19-14-18-9-3-1-2-4-10(9)22-14/h1-6,20-21H,(H,18,19)/b17-6+ |
InChI Key |
FJOXPIUAYXYVCO-UBKPWBPPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC(=C(C(=C3O)Br)O)Br |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC(=C(C(=C3O)Br)O)Br |
Origin of Product |
United States |
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